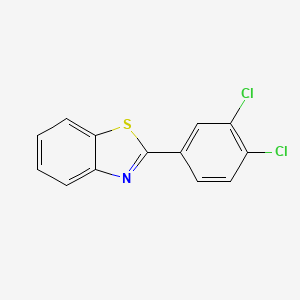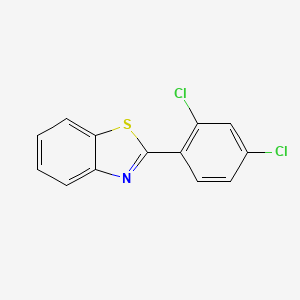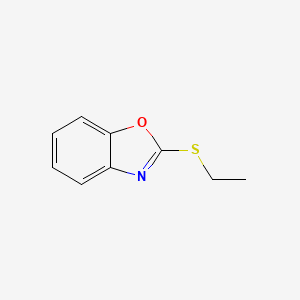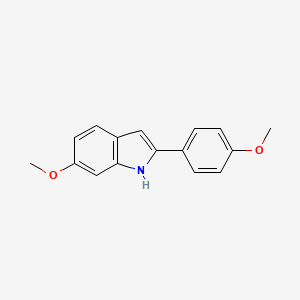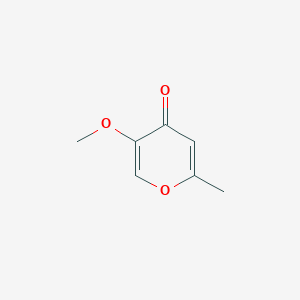![molecular formula C9H6O5 B3055048 7-Hydroxy-[1,3]dioxolo[4,5-f]isobenzofuran-5(7H)-one CAS No. 62869-57-2](/img/structure/B3055048.png)
7-Hydroxy-[1,3]dioxolo[4,5-f]isobenzofuran-5(7H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxy-[1,3]dioxolo[4,5-f]isobenzofuran-5(7H)-one is a complex organic compound characterized by its unique structure, which includes a dioxolo ring fused to an isobenzofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-[1,3]dioxolo[4,5-f]isobenzofuran-5(7H)-one typically involves the use of commercially available starting materials such as sesamol and 1,2,4,5-tetrachlorobenzene . The core unit can be prepared through a series of reactions, including lithiation and subsequent derivatization to adjust the photophysical properties as desired .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
7-Hydroxy-[1,3]dioxolo[4,5-f]isobenzofuran-5(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
7-Hydroxy-[1,3]dioxolo[4,5-f]isobenzofuran-5(7H)-one has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 7-Hydroxy-[1,3]dioxolo[4,5-f]isobenzofuran-5(7H)-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes such as cell signaling, apoptosis, or metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
[1,3]-Dioxolo[4,5-f]benzodioxole: Shares a similar core structure and is used as a fluorescent dye.
Actinodaphnine: An organic heteropentacyclic compound with additional hydroxy and methoxy substituents.
Benzofuran Derivatives: Compounds with a benzofuran core that exhibit various biological activities such as anti-tumor and antibacterial properties.
Uniqueness
7-Hydroxy-[1,3]dioxolo[4,5-f]isobenzofuran-5(7H)-one is unique due to its specific structural features and the combination of a dioxolo ring with an isobenzofuran core. This unique structure imparts distinct photophysical properties and potential biological activities, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
62869-57-2 |
|---|---|
Fórmula molecular |
C9H6O5 |
Peso molecular |
194.14 g/mol |
Nombre IUPAC |
5-hydroxy-5H-furo[3,4-f][1,3]benzodioxol-7-one |
InChI |
InChI=1S/C9H6O5/c10-8-4-1-6-7(13-3-12-6)2-5(4)9(11)14-8/h1-2,8,10H,3H2 |
Clave InChI |
OMWWLAWOSZODOO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(OC3=O)O |
SMILES canónico |
C1OC2=C(O1)C=C3C(=C2)C(OC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


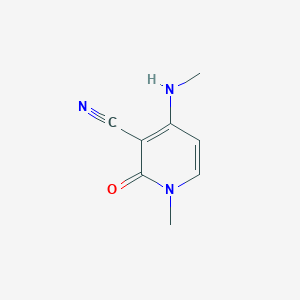
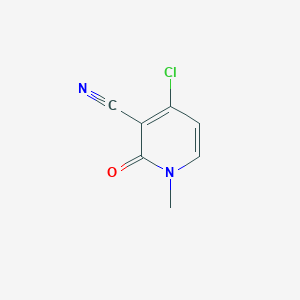
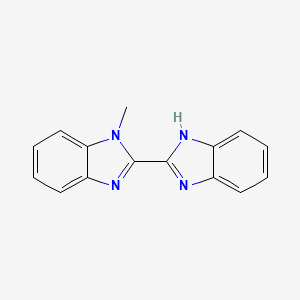

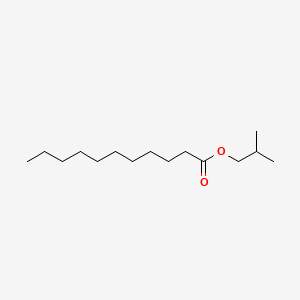
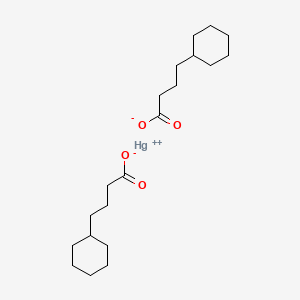
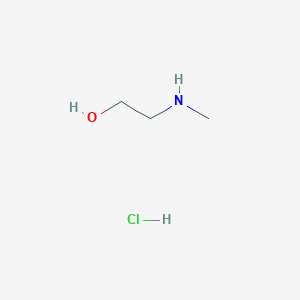
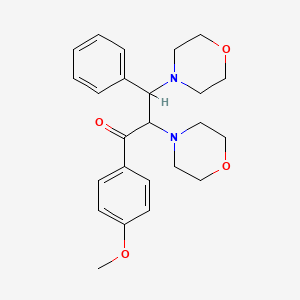
![2-[4-(Propan-2-yl)phenyl]-1,3-benzothiazole](/img/structure/B3054978.png)
